molecular formula C10H16ClN3O2S B7541772 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide

5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide

Cat. No. B7541772
M. Wt: 277.77 g/mol
InChI Key: LSAOKIDPHJNJKR-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide, also known as CES, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has been shown to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis by binding to the enzyme dihydropteroate synthase (DHPS). DHPS is involved in the synthesis of folate, which is essential for the growth and survival of bacteria and fungi. By inhibiting DHPS, 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide disrupts the folate synthesis pathway, leading to the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide on human health.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide is its broad-spectrum antibacterial and antifungal activity, making it a potential candidate for the treatment of various infectious diseases. Another advantage is its anticancer activity, which could be useful in the development of new cancer therapies. However, one limitation of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide is its potential for resistance development, which could limit its long-term effectiveness.

Future Directions

There are several future directions for the research and development of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations and delivery methods to improve the bioavailability and efficacy of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide in humans. Finally, the potential for resistance development should be closely monitored, and strategies should be developed to mitigate this risk.

Synthesis Methods

The synthesis of 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide involves the reaction of 2-methylprop-2-en-1-amine with 5-chloro-1-methylimidazole-4-sulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide in high yield and purity.

Scientific Research Applications

5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2S/c1-5-14(6-8(2)3)17(15,16)10-9(11)13(4)7-12-10/h7H,2,5-6H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAOKIDPHJNJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)S(=O)(=O)C1=C(N(C=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-ethyl-1-methyl-N-(2-methylprop-2-enyl)imidazole-4-sulfonamide

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